

Application Note: Quantification of Perfluorooctanoic Acid (PFOA) in Human Serum and Plasma

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Compound of Interest

Compound Name: Perfluorooctanoic acid

Cat. No.: B138430

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Introduction

Perfluorooctanoic acid (PFOA) is a synthetic per- and polyfluoroalkyl substance (PFAS) that has been widely used in various industrial and consumer products. Due to its persistence in the environment and potential adverse health effects, there is a growing need for robust and reliable methods for the quantification of PFOA in human biological matrices such as serum and plasma.^{[1][2][3]} This application note provides detailed protocols for the quantification of PFOA in human serum and plasma using two common sample preparation techniques: protein precipitation and solid-phase extraction (SPE), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the two described methods. Isotope dilution is utilized for quantification, and the use of matrix-matched calibration is recommended for optimal accuracy.^[1]

Table 1: Method Performance for Protein Precipitation

Parameter	Value	Reference
Linearity (R^2)	≥ 0.996	[4]
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	[2][5]
Limit of Detection (LOD)	0.04 ng/mL	[5]
Recovery	70-89%	[6]
Intraday Precision (%CV)	< 10%	[4]
Interday Precision (%CV)	< 10%	[4]

Table 2: Method Performance for Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX)

Parameter	Value	Reference
Linearity (R^2)	≥ 0.996	
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	[2]
Recovery	83.7-103%	[7]
Relative Standard Deviation (RSD)	$\leq 14\%$	[7]

Experimental Protocols

Two primary methods for the extraction of PFOA from human serum and plasma are detailed below: Protein Precipitation and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation

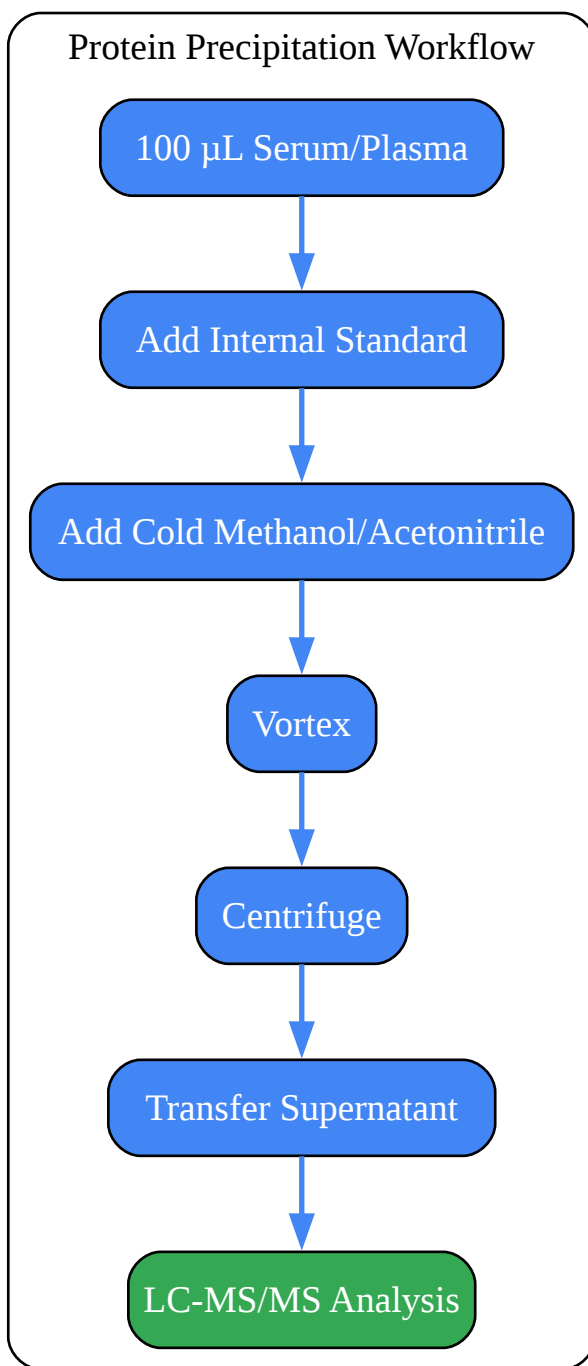
This method is rapid, simple, and suitable for high-throughput analysis.[6] It involves the addition of an organic solvent to precipitate proteins, followed by centrifugation and direct analysis of the supernatant.

Materials:

- Human serum or plasma sample
- Methanol or Acetonitrile (LC-MS grade)
- Isotopically labeled internal standard (e.g., $^{13}\text{C}_8$ -PFOA)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Protocol:

- Pipette 100 μL of human serum or plasma into a 1.5 mL microcentrifuge tube.[\[4\]](#)
- Add the isotopically labeled internal standard solution.
- Add 400 μL of cold ($-20\text{ }^{\circ}\text{C}$) methanol or 300 μL of acetonitrile.[\[4\]](#)[\[8\]](#)
- Vortex the mixture for approximately 20-60 seconds to ensure thorough mixing and protein precipitation.[\[4\]](#)[\[8\]](#)
- Centrifuge the sample at 11,000-14,000 x g for 10 minutes at $4\text{ }^{\circ}\text{C}$.[\[4\]](#)[\[8\]](#)
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.



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Protein Precipitation Workflow Diagram

Method 2: Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup of the sample matrix, which can reduce instrument maintenance and improve data quality. Weak anion exchange (WAX) sorbents are commonly

used for PFAS extraction.

Materials:

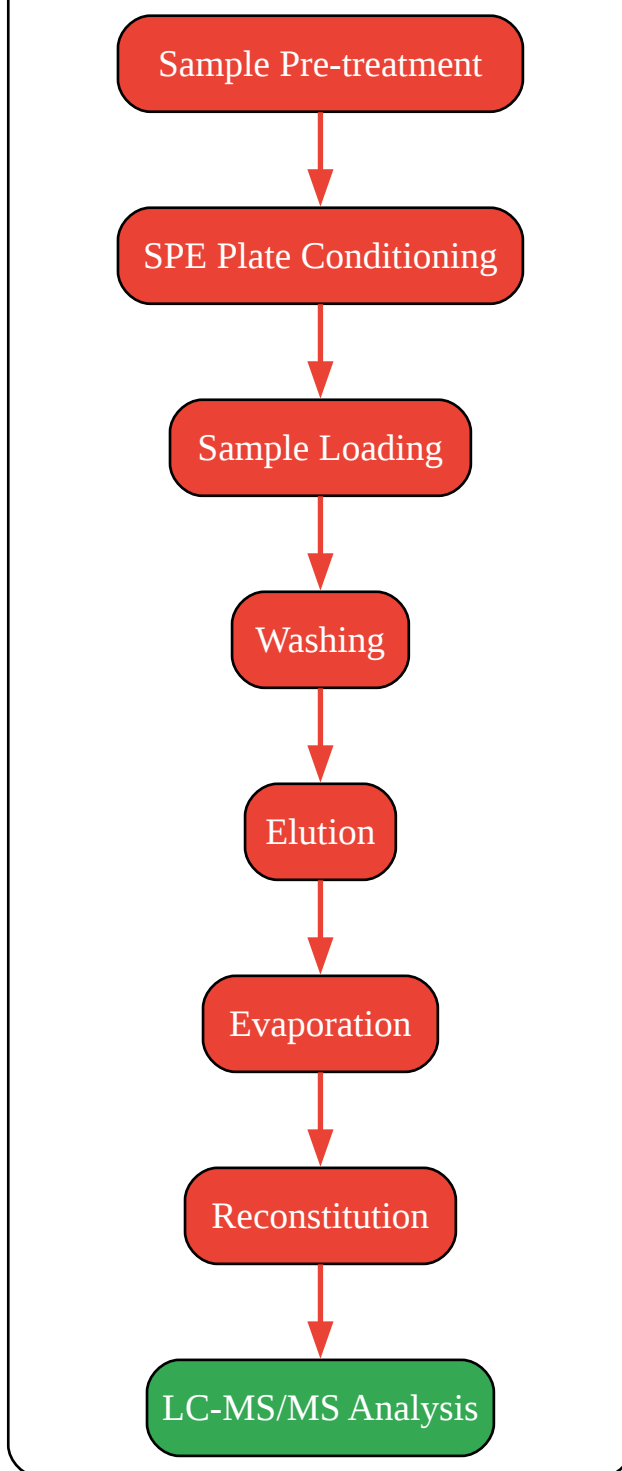
- Human serum or plasma sample
- Isotopically labeled internal standard (e.g., $^{13}\text{C}_8$ -PFOA)
- Oasis WAX 96-well μ Elution plates (or similar WAX SPE cartridges)
- Methanol (LC-MS grade)
- Ammonium hydroxide solution (e.g., 2% v/v in methanol)
- Formic acid solution (e.g., 50%)
- SPE vacuum manifold or positive pressure processor
- Nitrogen evaporator

Protocol:

- Sample Pre-treatment: Dilute the serum/plasma sample. One approach is a dilution with 50% formic acid to disrupt PFAS-protein binding.
- SPE Plate Conditioning:
 - Condition the Oasis WAX plate with methanol.
 - Equilibrate the plate with water.
- Sample Loading: Load the pre-treated sample onto the SPE plate.
- Washing:
 - Wash the plate with a suitable wash solution (e.g., a mild organic solvent) to remove interferences.
- Elution:

- Elute the PFOA and other PFAS using an ammoniated methanolic solution (e.g., 50 μ L of 2% v/v ammonia in methanol, repeated twice).[9]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent (e.g., 20 mM ammonium acetate) for LC-MS/MS analysis.[5]

Solid-Phase Extraction (SPE) Workflow



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Solid-Phase Extraction (SPE) Workflow Diagram

LC-MS/MS Parameters

The following table outlines typical Liquid Chromatography and Mass Spectrometry parameters for the analysis of PFOA.

Table 3: LC-MS/MS Parameters for PFOA Analysis

Parameter	Setting
Liquid Chromatography	
LC System	ACQUITY UPLC I-Class PLUS or equivalent
Column	ACQUITY UPLC HSS T3 2.1 mm x 100 mm, 1.8 μ m or equivalent C18 column
Column Temperature	35-40 $^{\circ}$ C
Mobile Phase A	20 mM ammonium acetate in water[5]
Mobile Phase B	Methanol[5]
Flow Rate	0.2-0.5 mL/min
Injection Volume	5-10 μ L
Mass Spectrometry	
MS System	Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage	~2.0-3.0 kV
Desolvation Temperature	~450 $^{\circ}$ C
MS/MS Transitions	
PFOA (Quantifier)	413 > 369
PFOA (Qualifier)	413 > 169
13 C ₈ -PFOA (Internal Standard)	421 > 376

Conclusion

Both protein precipitation and solid-phase extraction are effective methods for the quantification of PFOA in human serum and plasma. The choice of method may depend on factors such as required throughput, desired level of sample cleanup, and the specific instrumentation available. Protein precipitation offers a simpler and faster workflow, while SPE provides a cleaner extract, potentially leading to improved analytical performance and reduced instrument maintenance. The use of isotopically labeled internal standards and appropriate quality control measures are crucial for achieving accurate and reliable results in biomonitoring and research studies.

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References

- 1. Comparison of extraction and quantification methods of perfluorinated compounds in human plasma, serum, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of perfluorooctanoic acid and perfluorooctanesulfonic acid in Korean sera using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development of protein precipitation extraction (PPT) for serum and whole blood samples for the analysis of per- and polyfluoroalkyl substances (PFAS) and extractable organofluorine (EOF). [diva-portal.org]
- 4. lcms.cz [lcms.cz]
- 5. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]

- 9. gforss.org [gforss.org]
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